N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-12-5-2-4-11(10-12)15(18)16-8-7-13(17)14-6-3-9-20-14/h2-6,9-10,13,17H,7-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKJTVANAMWMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the hydroxypropyl group: This can be achieved through the reaction of the furan ring with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions.
Formation of the methoxybenzamide moiety: The final step involves the reaction of the hydroxypropyl-furan intermediate with 3-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties. 3
Biological Activity
N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that includes a furan ring, a hydroxypropyl side chain, and a methoxybenzamide moiety. The presence of these functional groups contributes to its solubility and interaction with biological targets.
- Molecular Formula : C15H17NO4
- Molecular Weight : 273.30 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The furan ring is known to engage with enzymes and receptors, potentially modulating their activity. The hydroxypropyl group enhances the compound's solubility and bioavailability, while the methoxybenzamide moiety can interact with aromatic residues in proteins, increasing binding affinity.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cell division in various cancer cell lines by targeting the cell division system involving FtsZ proteins, which are crucial for bacterial cell division and have analogs in eukaryotic cells .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. The modulation of inflammatory pathways through inhibition of specific enzymes could be a potential therapeutic avenue.
3. Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound may act as an inhibitor of acyl-CoA:lysophosphatidylcholine acyltransferase 1 (ALCAT1), an enzyme implicated in various metabolic disorders . This inhibition could lead to altered lipid metabolism, providing insights into therapeutic applications for age-related diseases.
Case Studies and Research Findings
Several studies have documented the effects of related compounds, providing a foundation for understanding the biological activity of this compound:
Comparison with Similar Compounds
Structural Analogues in the N-(3-Hydroxypropyl)benzamide Family
Key Compounds :
Comparison :
Insights :
- The furan-2-yl group contributes to aromatic π-π interactions, similar to 2f, but the absence of methoxy in 2f results in an oily state, suggesting lower crystallinity.
Compounds with Furan and Methoxy/Aromatic Substitutions
Key Compounds :
Comparison :
Insights :
- The trimethoxybenzamide in Compound 3 increases steric hindrance and lipophilicity compared to the target compound’s single methoxy group, possibly altering receptor binding profiles.
- PAM-2’s acrylamide structure enables conjugation with indoline (as in DM489), highlighting how backbone flexibility influences pharmacological activity .
Benzamide Derivatives with Heterocyclic Modifications
Key Compounds :
Comparison :
Insights :
Yield Optimization :
- Hydroxypropyl-linked benzamides (e.g., 2f: 68% yield ) suggest moderate efficiency, while acrylamides like PAM-2 achieve >99.5% purity via EDC/HOBt coupling .
Q & A
Q. What are the standard synthetic routes for N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide, and how are the products characterized?
Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1: Coupling a furan-2-ylpropylamine derivative with 3-methoxybenzoyl chloride using coupling reagents like HBTU or EDC/HOBt in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Step 2: Purification via silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the product.
- Characterization:
- NMR Spectroscopy: H and C NMR confirm structural integrity by resolving proton environments (e.g., furan protons at δ 6.2–7.4 ppm, methoxy group at δ 3.8 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H] for CHNO: 289.13; experimental: 289.14) .
- IR Spectroscopy: Detects functional groups (e.g., amide C=O stretch at ~1650 cm, hydroxyl O-H stretch at ~3400 cm) .
Q. How can researchers initially assess the biological activity of this compound?
Answer: Preliminary bioactivity screening involves:
- In vitro enzyme inhibition assays: Test against targets like cyclooxygenase (COX) or acetylcholinesterase, given structural similarities to bioactive benzamide derivatives . Use microplate readers to measure IC values.
- Antimicrobial testing: Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, leveraging the furan moiety’s known antimicrobial properties .
- Cytotoxicity assays: Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Answer: Key variables to optimize:
- Temperature and solvent: Lower temperatures (0–5°C) reduce side reactions during amide coupling. Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
- Coupling reagents: Compare HBTU vs. EDC/HOBt efficiency via TLC monitoring. HBTU often provides higher yields (>70%) for sterically hindered amides .
- Workup protocols: Use aqueous NaHCO to quench unreacted reagents, followed by extraction with ethyl acetate. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
Q. How can complex proton environments in NMR spectra be resolved for structural confirmation?
Answer:
- 2D NMR techniques:
- HSQC/HMBC: Assign C-H correlations, particularly for overlapping furan and benzamide protons .
- COSY: Identify coupling between adjacent protons (e.g., hydroxypropyl chain).
- Deuterated solvents: Use DMSO-d to resolve broad hydroxyl peaks via exchange suppression.
- Dynamic NMR: Analyze temperature-dependent splitting for rotameric forms of the amide bond .
Q. What in silico methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina): Dock the compound into active sites of targets (e.g., COX-2, PDB ID 5KIR) using the furan ring as a hydrogen bond acceptor .
- MD simulations (GROMACS): Simulate binding stability over 100 ns; calculate binding free energy via MM-PBSA .
- QSAR modeling: Train models on analogs with known IC values to predict activity against new targets .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Analog synthesis: Modify substituents (e.g., replace methoxy with ethoxy, halogenate the benzamide ring) and compare bioactivity .
- Key assays:
- Measure logP (HPLC) to correlate hydrophobicity with membrane permeability.
- Test thermal stability (DSC/TGA) to assess shelf-life for in vivo studies.
- Crystallography: Solve X-ray structures of analogs to identify critical hydrogen bonds or π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
